Enantiomeric Purity and Stereochemical Integrity: (S)- vs. (R)-tert-Butyl Morpholine-3-carboxylate
The (S)-enantiomer (CAS 1353085-67-2) and (R)-enantiomer (CAS 1269603-42-0) are commercially available with equivalent nominal purity specifications (NLT 98%) from major suppliers . However, the critical differentiation lies in their opposing stereochemical configuration, which produces mirror-image optical rotation values. While specific rotation data for the free base is not publicly disclosed, class-level inference from chiral morpholine derivatives indicates that the (S)-enantiomer exhibits a negative specific rotation ([α]D ≈ -10° to -30°), whereas the (R)-enantiomer displays a positive rotation of equal magnitude [1]. This stereochemical divergence is non-negotiable for asymmetric synthesis and chiral drug candidate development.
| Evidence Dimension | Stereochemical configuration and optical rotation sign |
|---|---|
| Target Compound Data | CAS 1353085-67-2; (S)-enantiomer; expected negative [α]D |
| Comparator Or Baseline | CAS 1269603-42-0; (R)-enantiomer; expected positive [α]D |
| Quantified Difference | Opposite sign of optical rotation; enantiomers with distinct biological recognition |
| Conditions | Chiral HPLC or polarimetry; exact values vendor-dependent |
Why This Matters
Selection of the correct enantiomer is mandatory for target stereoselectivity in drug synthesis; substitution with the incorrect enantiomer may lead to inactive or antagonistic downstream products.
- [1] Brown GR, Foubister AJ, Wright B. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. J Chem Soc Perkin Trans 1. 1985:2577-2580. View Source
